Methyl 3-bromobenzo[b]thiophene-2-carboxylate Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 34128-30-8
VCID: VC3804298
InChI: InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
SMILES: COC(=O)C1=C(C2=CC=CC=C2S1)Br
Molecular Formula: C10H7BrO2S
Molecular Weight: 271.13 g/mol

Methyl 3-bromobenzo[b]thiophene-2-carboxylate

CAS No.: 34128-30-8

Cat. No.: VC3804298

Molecular Formula: C10H7BrO2S

Molecular Weight: 271.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromobenzo[b]thiophene-2-carboxylate - 34128-30-8

Specification

CAS No. 34128-30-8
Molecular Formula C10H7BrO2S
Molecular Weight 271.13 g/mol
IUPAC Name methyl 3-bromo-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Standard InChI Key XFONNRDVFHFOGX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=CC=CC=C2S1)Br
Canonical SMILES COC(=O)C1=C(C2=CC=CC=C2S1)Br

Introduction

Structural and Physical Properties

Molecular Architecture

Methyl 3-bromobenzo[b]thiophene-2-carboxylate has the molecular formula C10H7BrO2S\text{C}_{10}\text{H}_{7}\text{BrO}_{2}\text{S} and a molecular weight of 271.13 g/mol . The structure comprises a benzo[b]thiophene scaffold—a fused benzene and thiophene ring—with a bromine substituent at the 3-position and a methyl ester at the 2-position. The SMILES notation COC(=O)C1=C(C2=CC=CC=C2S1)Br\text{COC(=O)C1=C(C2=CC=CC=C2S1)Br} accurately represents its connectivity .

Physicochemical Characteristics

Key physical properties include:

  • Melting Point: 69–73°C (hexane recrystallization)

  • Appearance: Yellow to white crystalline solid

  • Storage: Stable under refrigeration (4–8°C) in sealed, dry containers

The compound’s lipophilicity, indicated by a computed XLogP3\text{XLogP3} value of 3.8 , suggests moderate solubility in organic solvents like THF and DCM, though aqueous solubility data remain unreported.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves two sequential reactions:

  • Bromination: Benzo[b]thiophene undergoes electrophilic aromatic substitution using N\text{N}--bromosuccinimide (NBS) or bromine in the presence of FeBr3\text{FeBr}_3 as a catalyst .

  • Esterification: The resulting 3-bromobenzo[b]thiophene-2-carboxylic acid is treated with methanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the methyl ester .

A microwave-assisted protocol optimizes reaction efficiency, achieving yields >90% in reduced time .

Industrial Production

Industrial methods employ continuous flow reactors to enhance scalability and purity. For example, a large-scale procedure using THF-MeOH (9:1) with methyl thioglycolate, DBU, and CaO achieved 91% yield .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Reference
ConventionalH2SO4\text{H}_2\text{SO}_4, reflux75–85
Microwave-assisted130°C, 15 min90–96
Continuous flowTHF-MeOH, DBU, CaO91

Chemical Reactivity

Nucleophilic Substitution

The bromine atom at C-3 is susceptible to substitution reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives, valuable in drug discovery .

Ester Hydrolysis and Reduction

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (NaOH\text{NaOH}, EtOH-H2_2O) . Reduction with LiAlH4\text{LiAlH}_4 yields the corresponding alcohol.

Oxidation

Oxidation of the thiophene ring with H2O2\text{H}_2\text{O}_2 or m-CPBA\text{m-CPBA} produces sulfoxides or sulfones, altering electronic properties.

Biological and Medicinal Applications

Anticancer Activity

Derivatives of methyl 3-bromobenzo[b]thiophene-2-carboxylate exhibit potent antiproliferative effects. Modifications at C-6 or C-7 enhance tubulin polymerization inhibition, leading to apoptosis in cancer cells .

Table 2: Antiproliferative Activity of Selected Derivatives

DerivativeSubstituentIC50_{50} (nM)Cell Line
4fC-6 methyl0.31HeLa
4gC-6 ethyl0.45MCF-7

Kinase Inhibition

The compound’s scaffold inhibits kinases like LIMK1 and PIM, disrupting oncogenic signaling. A tricyclic derivative (2a) showed nanomolar activity against LIMK1, reducing metastasis in murine models .

Anti-Inflammatory Effects

Analogues targeting MAPK pathways, particularly MK2, suppress pro-inflammatory cytokines (e.g., TNF-α), showing promise in rheumatoid arthritis .

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